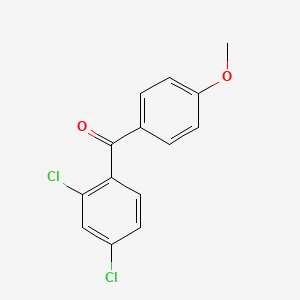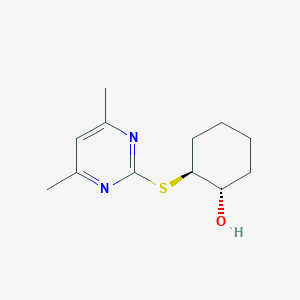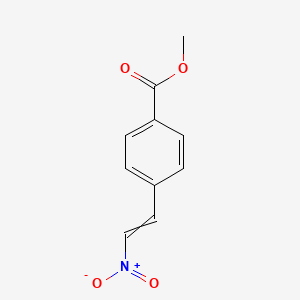![molecular formula C16H23N3O4 B1362201 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904817-78-3](/img/structure/B1362201.png)
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid, also known as TBMPPCA, is a carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds, as well as to study various biochemical and physiological effects.
Applications De Recherche Scientifique
Drug Development PROTAC Degraders
The compound is useful as a heterobifunctional crosslinker in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders. These are molecules designed to induce targeted protein degradation, which is a promising approach for drug discovery and development .
Chiral Separation in Pharmaceutical Synthesis
Chiral separation is crucial in pharmaceutical synthesis to ensure the production of a drug with the desired therapeutic effect. The compound could potentially be used as an intermediate or a reagent in the chiral separation processes .
Chemical Biology Bifunctional Molecules
In chemical biology, bifunctional molecules with specific functionalities can be used for various applications, including as probes for biological studies or as tools for modifying biomolecules .
Organic Synthesis Protected Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group is commonly used to protect amino acids during peptide synthesis. The compound could be used to synthesize Boc-protected amino acid derivatives .
Analytical Chemistry Chromatography Standards
In analytical chemistry, specifically chromatography, standards are needed to calibrate instruments and validate methods. This compound could serve as a standard due to its unique structure.
Mécanisme D'action
Target of Action
The primary target of this compound is related to amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines . This suggests that the compound may interact with amino acids or proteins in the body.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group , which is known to protect amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids . This suggests that the compound may undergo similar reactions in the body, interacting with its targets via the addition and removal of the Boc group.
Biochemical Pathways
The compound is likely involved in peptide synthesis . The Boc group has been used in the synthesis of amino acid ionic liquids, which have been applied to dipeptide synthesis . This suggests that the compound may affect peptide synthesis pathways in the body, potentially influencing protein production and function.
Pharmacokinetics
Boc-protected amino acids are known to be soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s action likely results in changes at the molecular and cellular level, particularly in relation to protein synthesis . By interacting with amino acids and influencing peptide synthesis, the compound could potentially affect the structure and function of proteins within cells .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the pH of the environment could impact the addition and removal of the Boc group . Additionally, the compound’s solubility suggests that it may be more effective in certain solvents or biological environments .
Propriétés
IUPAC Name |
2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDHQKRJVKDSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378129 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid | |
CAS RN |
904817-78-3 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

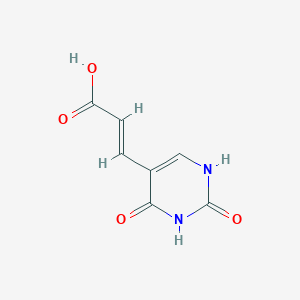
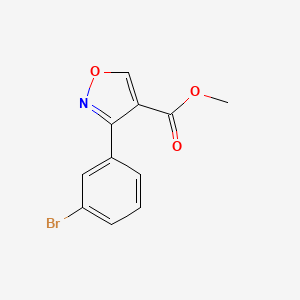
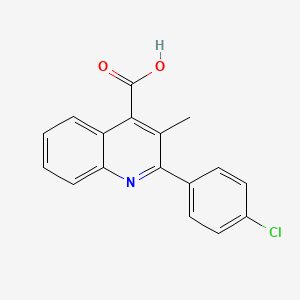


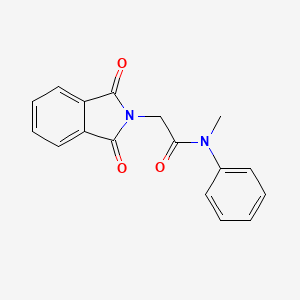
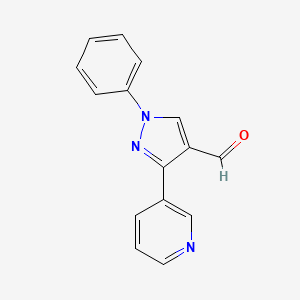
![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

